Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core with a methoxy-2-oxoethyl group at the 7-position and a carboxylate group at the 6-position . The exact 3D structure is not available in the current literature.Scientific Research Applications
Anticancer Agents
The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells . It could inhibit the growth and colony formation of MGC-803 cells . It also exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
RORγt Inverse Agonists
This compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases.
PHD-1 Inhibitors
It also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain-containing protein that plays a key role in cellular responses to hypoxia.
JAK1 and JAK2 Inhibitors
The compound is utilized as JAK1 and JAK2 inhibitors . The Janus kinases (JAKs) are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Cardiovascular Disorders
These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.
Type 2 Diabetes Treatment
The compound is used in the treatment of type 2 diabetes . It can help regulate blood glucose levels and improve insulin sensitivity.
Hyperproliferative Disorders
It is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive proliferation of cells, which can lead to diseases like psoriasis and cancer.
HIV TAR RNA Binding
The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This could potentially lead to new treatments for HIV.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the known anticancer activity of triazolopyrimidines , this compound could be of interest in the development of new anticancer drugs.
properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-8(15)3-7-6(9(16)18-2)4-11-10-12-5-13-14(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHEMFPXVUULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC2=NC=NN12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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